Locoid C

Description

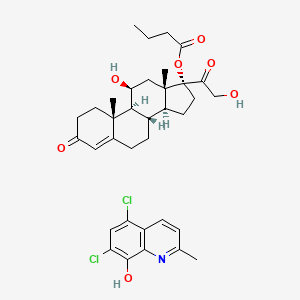

Structure

2D Structure

Properties

CAS No. |

135467-84-4 |

|---|---|

Molecular Formula |

C35H43Cl2NO7 |

Molecular Weight |

660.6 g/mol |

IUPAC Name |

5,7-dichloro-2-methylquinolin-8-ol;[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |

InChI |

InChI=1S/C25H36O6.C10H7Cl2NO/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3;1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h12,17-19,22,26,28H,4-11,13-14H2,1-3H3;2-4,14H,1H3/t17-,18-,19-,22+,23-,24-,25-;/m0./s1 |

InChI Key |

MAFGBWPMBVXVNI-PVHZEMNUSA-N |

SMILES |

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO.CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl |

Isomeric SMILES |

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO.CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl |

Canonical SMILES |

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO.CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Locoid C; |

Origin of Product |

United States |

Foundational & Exploratory

The Antimicrobial Mechanism of Chlorquinaldol: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chlorquinaldol (B839) (5,7-dichloro-2-methyl-8-quinolinol) is a broad-spectrum antimicrobial agent with a long history of use in topical applications for treating bacterial and fungal infections.[1][2][3] Its efficacy stems from a multifaceted mechanism of action that is not yet fully elucidated but is understood to involve several key microbial targets. This technical guide provides an in-depth review of the current research on chlorquinaldol's antimicrobial mechanisms, presents quantitative data on its activity, details relevant experimental protocols, and visualizes the key pathways and workflows. The primary proposed mechanisms include the disruption of microbial cell membranes, chelation of essential metal ions, and the inhibition of nucleic acid synthesis.[4][5] Chlorquinaldol has demonstrated significant activity against Gram-positive bacteria, particularly staphylococci, and also possesses anti-biofilm properties.[6] This document aims to serve as a comprehensive resource for professionals engaged in antimicrobial research and development.

Core Antimicrobial Mechanism of Action

Chlorquinaldol's antimicrobial activity is not attributed to a single mode of action but rather to a combination of effects that lead to microbial cell death.[1][5] This broad-spectrum activity makes it effective against a range of bacteria, fungi, and protozoa.[5][7] The principal mechanisms are detailed below.

Disruption of Microbial Cell Membranes

One of the primary mechanisms is the disruption of the structural integrity and function of microbial cell membranes.[4][7] Chlorquinaldol, a quinoline (B57606) derivative, is believed to integrate into the lipid bilayer of both bacterial and fungal cell membranes.[5][8] This integration alters the membrane's natural permeability, leading to the leakage of essential intracellular components such as electrolytes and other small molecules vital for cell survival.[5][8] This loss of cellular contents ultimately results in cell lysis and death.[8]

Inhibition of Nucleic Acid Synthesis

Chlorquinaldol interferes with the synthesis of microbial nucleic acids, a critical process for replication and growth.[5][8] It is proposed that the compound binds to or intercalates into the DNA strands of microorganisms.[1][5] This action physically obstructs the unwinding of the DNA double helix, a necessary step for both DNA replication and the transcription of DNA into RNA, thereby halting the production of essential proteins and preventing the microorganism from multiplying.[5][8]

As a quinolone derivative, it is also suggested that chlorquinaldol may target bacterial DNA gyrase.[9][10] DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a crucial process for managing DNA topology during replication.[9][10] By inhibiting this enzyme, chlorquinaldol would prevent the re-ligation of cleaved DNA strands, leading to lethal double-strand breaks.[11]

Chelation of Essential Metal Ions

Chlorquinaldol functions as a potent chelating agent, a property that contributes significantly to its antimicrobial effect.[5][6] It can sequester essential divalent metal ions, such as zinc (Zn²⁺), manganese (Mn²⁺), and magnesium (Mg²⁺), which are critical cofactors for a multitude of microbial enzymes.[5][12] By binding to these metal ions, chlorquinaldol renders them unavailable to the microbial cell, thereby inhibiting the activity of essential enzymes involved in metabolism and survival.[5][13] This aspecific mode of action is advantageous as it is less likely to lead to the development of microbial resistance.[3][6]

Anti-Biofilm Activity

Recent studies have highlighted chlorquinaldol's effectiveness against bacterial biofilms, which are notoriously difficult to treat and contribute to the persistence of infections.[6] The compound has been shown to be effective in both preventing the formation of and eradicating established biofilms of key pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[3][6] Its ability to inhibit the production of virulence factors, such as pyocyanin (B1662382) in P. aeruginosa, may contribute to this anti-biofilm activity.[3]

Quantitative Antimicrobial Activity

Chlorquinaldol demonstrates potent activity against Gram-positive bacteria, particularly staphylococci and enterococci.[3] Its activity against Gram-negative bacteria is comparatively lower.

Table 1: In Vitro Activity of Chlorquinaldol against Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | MIC Range (mg/L) | MBC Range (mg/L) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus (MSSA) | 10 | 0.016 - 0.5 | 0.031 - 8 | |

| Staphylococcus aureus (MRSA) | 9 | 0.031 - 0.5 | 0.062 - 8 | |

| Staphylococcus epidermidis | 10 | 0.016 - 0.25 | 0.031 - 4 | |

| Enterococcus faecalis | 10 | 0.25 - 2 | 0.5 - 2 | |

| Streptococcus pyogenes | 10 | 0.5 - 4 | 1 - 8 | |

| Propionibacterium acnes | 10 | 0.5 - 2 | 1 - 4 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data sourced from Bortolin et al., 2017.

Table 2: In Vitro Activity of Chlorquinaldol against Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC Range (mg/L) | MBC Range (mg/L) | Reference |

|---|---|---|---|---|

| Escherichia coli | 10 | 8 - 512 | ≥ 512 | |

| Proteus mirabilis | 10 | 32 - 512 | ≥ 512 | |

| Pseudomonas aeruginosa | 10 | 32 - 512 | ≥ 512 | |

| Enterobacter cloacae | 10 | 128 - 512 | ≥ 512 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data sourced from Bortolin et al., 2017.

Visualized Mechanisms and Workflows

Signaling and Action Pathways

Caption: Multifaceted antimicrobial mechanisms of Chlorquinaldol.

Caption: Proposed inhibition of DNA Gyrase by Chlorquinaldol.

Experimental Workflows

Caption: Experimental workflow for MIC determination (Broth Microdilution).

Caption: Experimental workflow for a Time-Kill Assay.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination Protocol

This protocol is based on the broth microdilution method as standardized by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14]

Objective: To determine the lowest concentration of chlorquinaldol that inhibits the visible growth of a microorganism.

Materials:

-

Chlorquinaldol stock solution (e.g., 5,000 mg/L in 95% ethanol).

-

Sterile 96-well U-bottom microtiter plates.

-

Appropriate sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).[15]

-

Bacterial strain to be tested.

-

Sterile saline (0.85% NaCl).

-

0.5 McFarland turbidity standard.

-

Spectrophotometer or turbidimeter.

-

Incubator (37°C).

Procedure:

-

Inoculum Preparation: a. From an 18-24 hour culture plate, select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] c. Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

-

Plate Preparation: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the chlorquinaldol stock solution to the first column of wells, creating a 1:2 dilution. c. Perform two-fold serial dilutions by transferring 100 µL from each well to the wells in the subsequent column. Discard 100 µL from the last column.

-

Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well (except the negative control well). This brings the final volume to 200 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL. b. The last well should contain only sterile broth to serve as a negative (sterility) control. A well containing broth and the bacterial inoculum without any drug serves as the positive (growth) control.[16]

-

Incubation: a. Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[14]

-

Reading Results: a. The MIC is determined as the lowest concentration of chlorquinaldol at which there is no visible growth (i.e., no turbidity) compared to the positive control.[16]

Time-Kill Assay Protocol

This protocol assesses the bactericidal or bacteriostatic activity of chlorquinaldol over time.

Objective: To evaluate the rate and extent of bacterial killing by chlorquinaldol at different concentrations.

Materials:

-

Materials listed for MIC determination.

-

Sterile culture tubes.

-

Sterile agar plates (e.g., Mueller-Hinton Agar).

-

Sterile diluent (e.g., saline).

-

Shaking incubator.

Procedure:

-

Preparation: a. Prepare a standardized bacterial inoculum in broth to a final concentration of approximately 5 x 10⁵ CFU/mL. b. Prepare a series of tubes containing broth with chlorquinaldol at concentrations corresponding to multiples of the predetermined MIC (e.g., 0x MIC [growth control], 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

-

Inoculation and Incubation: a. Inoculate each tube with the bacterial suspension. b. Incubate the tubes at 37°C, usually with shaking.

-

Sampling and Plating: a. At specified time intervals (e.g., 0, 3, 6, 9, 24, and 48 hours), withdraw an aliquot from each tube. b. Perform serial dilutions of the aliquot in a sterile diluent. c. Plate a known volume of each dilution onto agar plates.

-

Colony Counting and Analysis: a. Incubate the agar plates for 18-24 hours until colonies are visible. b. Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point for each concentration. c. Plot the results as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Conclusion

Chlorquinaldol is a versatile antimicrobial agent that exerts its effect through a combination of mechanisms, including cell membrane disruption, inhibition of nucleic acid synthesis, and chelation of essential metal ions.[5][7] Its demonstrated efficacy, particularly against Gram-positive pathogens and bacterial biofilms, underscores its value as a topical therapeutic agent.[6] The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers aiming to further investigate its properties or develop new antimicrobial strategies. Future research should focus on precisely identifying the enzymatic targets of chlorquinaldol and further exploring the mechanisms behind its potent anti-biofilm activity.

References

- 1. What is Chlorquinaldol used for? [synapse.patsnap.com]

- 2. Chlorquinaldol | C10H7Cl2NO | CID 6301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorquinaldol, a topical agent for skin and wound infections: anti-biofilm activity and biofilm-related antimicrobial cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Chlorquinaldol? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. revive.gardp.org [revive.gardp.org]

- 16. actascientific.com [actascientific.com]

Locoid C: A Technical Guide to its Chemical Composition and Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Locoid C is a topical dermatological preparation combining the anti-inflammatory and anti-pruritic effects of a mid-potency corticosteroid, hydrocortisone (B1673445) butyrate (B1204436), with the antimicrobial properties of chlorquinaldol (B839). This dual-action formulation is designed for the treatment of corticosteroid-responsive dermatoses where secondary bacterial or fungal infections are present, suspected, or likely to occur. This technical guide provides an in-depth overview of the chemical composition, physicochemical properties, and pharmacological characteristics of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Composition

This compound is a fixed-dose combination product. The active pharmaceutical ingredients (APIs) are hydrocortisone 17α-butyrate and chlorquinaldol. While the exact excipient composition of a specific "this compound" branded product is not publicly available in a comprehensive summary of product characteristics, formulations of similar "Locoid" creams and ointments provide a basis for the likely inactive ingredients.

Active Pharmaceutical Ingredients

The standard formulation for this compound cream contains:

-

Hydrocortisone Butyrate 0.1% w/w : A non-fluorinated synthetic corticosteroid.[1][2][3]

-

Chlorquinaldol 3% w/w : A halogenated 8-hydroxyquinoline (B1678124) derivative with broad-spectrum antimicrobial activity.

Excipients

Based on related "Locoid" product formulations, the excipients in a cream or ointment base for this compound likely include a combination of the following to ensure stability, appropriate consistency, and skin penetration:

-

Cream Base : Typically an oil-in-water emulsion that is hydrophilic and cosmetically elegant. Common components include cetostearyl alcohol, macrogol cetostearyl ether (ceteth-20), liquid paraffin (B1166041), white soft paraffin, citric acid (for pH adjustment), sodium citrate (B86180) (as a buffering agent), and purified water.[3][4] Preservatives such as propyl parahydroxybenzoate and butyl parahydroxybenzoate are also common.[2][4]

-

Ointment Base : An anhydrous, lipophilic base suitable for dry, scaly lesions. A simple ointment base may consist of liquid paraffin and polyethylene.[5]

Physicochemical Properties of Active Ingredients

A summary of the key physicochemical properties of hydrocortisone butyrate and chlorquinaldol is presented below.

Table 1: Physicochemical Properties of Hydrocortisone Butyrate

| Property | Value |

| Chemical Name | 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 17-butyrate |

| Molecular Formula | C25H36O6 |

| Molecular Weight | 432.54 g/mol |

| Appearance | White to practically white crystalline powder |

| Solubility | Practically insoluble in water; soluble in acetone (B3395972) and alcohol |

| Melting Point | Approximately 200-208 °C |

| CAS Number | 13609-67-1 |

Table 2: Physicochemical Properties of Chlorquinaldol

| Property | Value |

| Chemical Name | 5,7-dichloro-2-methyl-8-quinolinol |

| Molecular Formula | C10H7Cl2NO |

| Molecular Weight | 228.07 g/mol |

| Appearance | Yellowish-brown crystalline powder |

| Solubility | Practically insoluble in water; soluble in hot ethanol, acetone, and chloroform |

| Melting Point | 114-115 °C |

| CAS Number | 72-80-0 |

Pharmacological Properties

Mechanism of Action

The therapeutic effect of this compound is derived from the distinct mechanisms of its two active components.

-

Hydrocortisone Butyrate : As a corticosteroid, hydrocortisone butyrate exerts its anti-inflammatory, anti-pruritic, and vasoconstrictive effects through multiple pathways. It binds to cytosolic glucocorticoid receptors, and this complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the synthesis of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Additionally, it suppresses the expression of pro-inflammatory cytokines and chemokines.

-

Chlorquinaldol : This agent has broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi. Its mechanism of action is believed to involve the chelation of metal ions that are essential for microbial enzyme function, thereby disrupting cellular respiration and other vital metabolic processes. It also disrupts the microbial cell membrane, leading to leakage of cellular contents and cell death.

Pharmacokinetics

The systemic absorption of topically applied hydrocortisone butyrate is generally low but can be influenced by factors such as the integrity of the epidermal barrier, the use of occlusive dressings, and the size of the application area. Once absorbed, it is metabolized in the liver and excreted by the kidneys.[6] Information on the percutaneous absorption of chlorquinaldol is limited, but systemic exposure is expected to be minimal with topical application.

Experimental Protocols

Simultaneous Determination of Hydrocortisone Butyrate and Chlorquinaldol in Cream Formulation by High-Performance Liquid Chromatography (HPLC)

This section outlines a representative experimental protocol for the simultaneous quantification of hydrocortisone butyrate and chlorquinaldol in a cream formulation, based on established HPLC methods for similar combinations.[7][8]

Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of hydrocortisone butyrate and chlorquinaldol in a cream matrix.

Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio and gradient program would require optimization.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where both compounds have adequate absorbance, determined by UV spectral analysis (e.g., around 254 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

Preparation of Standard and Sample Solutions:

-

Standard Stock Solutions: Prepare individual stock solutions of hydrocortisone butyrate and chlorquinaldol of known concentrations in a suitable solvent (e.g., methanol).

-

Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions with the mobile phase to cover a range of concentrations for linearity studies.

-

Sample Preparation:

-

Accurately weigh a quantity of the cream formulation and transfer it to a suitable volumetric flask.

-

Add a portion of the extraction solvent (e.g., methanol) and sonicate to disperse the cream and dissolve the active ingredients.

-

Dilute to volume with the extraction solvent and mix well.

-

Filter the solution through a 0.45 µm syringe filter to remove undissolved excipients before injection into the HPLC system.

-

Method Validation:

The method should be validated according to ICH guidelines, including the following parameters:

-

Specificity: Assessed by analyzing a placebo formulation to ensure no interference from excipients at the retention times of the active ingredients.

-

Linearity: Determined by analyzing a series of standard solutions at different concentrations and plotting the peak area against concentration.

-

Accuracy: Evaluated by recovery studies, where a known amount of the standard drug is added to the placebo formulation and the recovery is calculated.

-

Precision: Assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision) of the assay for both active ingredients.

-

Robustness: Evaluated by making small, deliberate variations in the chromatographic conditions (e.g., pH of the mobile phase, flow rate, column temperature) and observing the effect on the results.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

Visualizations

Signaling Pathway of Hydrocortisone Butyrate

Caption: Anti-inflammatory signaling pathway of hydrocortisone butyrate.

Experimental Workflow for HPLC Analysis

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

This compound represents a valuable therapeutic option for the management of inflamed and potentially infected dermatoses. Its efficacy is rooted in the well-characterized anti-inflammatory actions of hydrocortisone butyrate and the broad-spectrum antimicrobial activity of chlorquinaldol. This technical guide has provided a detailed overview of the chemical composition and properties of this compound, offering a foundation for further research and development in the field of topical dermatological therapies. The provided experimental protocol serves as a template for the quality control and analysis of such combination products.

References

- 1. vivamistorage.blob.core.windows.net [vivamistorage.blob.core.windows.net]

- 2. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. d-nb.info [d-nb.info]

- 5. medicines.org.uk [medicines.org.uk]

- 6. drugs.com [drugs.com]

- 7. High-performance liquid chromatographic analysis of iodochlorhydroxyquin and hydrocortisone in ointments and creams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analytical method development and validation of hydrocortisone and clotrimazole in topical dosage form using RP-HPLC | Semantic Scholar [semanticscholar.org]

The Synergistic Effect of Hydrocortisone Butyrate and Chlorquinaldol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the complementary mechanisms and clinical application of the combination therapy involving hydrocortisone (B1673445) butyrate (B1204436) and chlorquinaldol (B839). This formulation is primarily utilized in dermatology to concurrently manage inflammation and secondary microbial infections, which are common in various dermatoses. By targeting both the inflammatory cascade and pathogenic microorganisms, this combination offers a multifaceted approach to treatment.

Core Mechanisms of Action

The efficacy of combining hydrocortisone butyrate and chlorquinaldol stems from their distinct and complementary pharmacological actions. Hydrocortisone butyrate acts as a potent anti-inflammatory agent, while chlorquinaldol provides broad-spectrum antimicrobial coverage.

Hydrocortisone Butyrate: Anti-Inflammatory and Immunosuppressive Pathway

Hydrocortisone butyrate, a mid-potency non-fluorinated corticosteroid, modulates the inflammatory response at the cellular level.[1][2] Its primary mechanism involves binding to cytosolic glucocorticoid receptors.[3] This receptor-ligand complex then translocates to the cell nucleus, where it interacts with glucocorticoid response elements (GREs) on the DNA to either upregulate or downregulate gene transcription.[1][3]

Key molecular actions include:

-

Inhibition of Phospholipase A2: The complex induces the synthesis of lipocortin (annexin-1), which inhibits the enzyme phospholipase A2.[3][4] This action blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of key inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][4]

-

Suppression of Pro-inflammatory Cytokines: It inhibits the production of pro-inflammatory cytokines, including interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[1]

-

Immunosuppression: It suppresses the activation and proliferation of T-lymphocytes, which are crucial drivers of the inflammatory response in many skin disorders.[1]

-

Vasoconstriction: The steroid constricts small blood vessels in the skin, which helps reduce redness (erythema) and swelling.[1]

References

Pharmacological Profile of Hydrocortisone 17-Butyrate: A Technical Guide

Introduction

Hydrocortisone (B1673445) 17-butyrate (HB-17B) is a non-halogenated, moderately potent topical corticosteroid developed for the management of various inflammatory skin conditions such as eczema, dermatitis, and psoriasis.[1][2][3] As an ester of hydrocortisone, it is designed to optimize lipophilicity, which enhances its penetration into the skin and local anti-inflammatory activity while aiming for minimal systemic effects.[4] This document provides an in-depth technical overview of the pharmacological profile of hydrocortisone 17-butyrate, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and safety, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The therapeutic effects of hydrocortisone 17-butyrate are primarily mediated through its interaction with the glucocorticoid receptor (GR).[5][6] The mechanism involves both genomic and non-genomic pathways to exert anti-inflammatory, immunosuppressive, antipruritic, and vasoconstrictive effects.[5][6][7]

Genomic Pathway

The classical mechanism of action is initiated by the passive diffusion of hydrocortisone 17-butyrate across the cell membrane and its subsequent binding to the cytosolic glucocorticoid receptor.[5][8] In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (Hsp90).[9] Ligand binding induces a conformational change in the GR, leading to the dissociation of this complex.[9] The activated receptor-ligand complex then translocates into the nucleus.[5][6]

Within the nucleus, the complex acts as a ligand-dependent transcription factor.[10] It can influence gene expression in two primary ways:

-

Transactivation: The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[5][10] This interaction upregulates the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1 (annexin A1) and mitogen-activated protein kinase (MAPK) phosphatase-1.[5][6]

-

Transrepression: The activated GR can interfere with the activity of other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1, a complex often containing c-Jun).[6] This "tethering" mechanism does not involve direct DNA binding by the GR but results in the downregulation of pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[6][8]

The anti-inflammatory actions are significantly attributed to the inhibition of phospholipase A2 by lipocortin, which blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5][6]

Pharmacodynamics

The pharmacodynamic properties of hydrocortisone 17-butyrate are characterized by its potent topical anti-inflammatory activity and comparatively weak systemic effects.[11]

Anti-inflammatory and Immunosuppressive Activity

Hydrocortisone 17-butyrate effectively suppresses inflammatory reactions and reduces symptoms of pruritus.[12] Its potency is comparable to other widely used corticosteroids such as betamethasone (B1666872) 17-valerate and triamcinolone (B434) acetonide in treating inflammatory dermatoses.[11][13] In vitro studies have demonstrated that corticosteroids, including hydrocortisone 17-butyrate, cause a class- and dose-dependent inhibition of both Th1-type (IFN-γ) and Th2-type (IL-4) cytokine production by T lymphocytes.[14] At very low concentrations, however, it was noted to have a stimulatory effect on IL-4 production.[14]

| Pharmacodynamic Effect | Observation | Experimental Model/Assay |

| Cytokine Inhibition | Dose-dependent inhibition of IFN-γ and IL-4 production by T cells.[14] | In vitro T-lymphocyte culture[14] |

| Granuloma Inhibition | A single 4.5 mg topical dose inhibited granuloma formation.[1] | Rat cotton pellet granuloma model[1][15] |

| Topical Potency | Comparable to betamethasone 17-valerate 0.1% and fluocinolone (B42009) acetonide 0.025%.[13] | Clinical trials in eczema and psoriasis[13] |

| Systemic Activity | Weak systemic effects, in the order of hydrocortisone.[4] | Rat models (thymolysis, adrenal weight)[1][4] |

Vasoconstrictive Effects

A key characteristic of topical corticosteroids is their ability to cause vasoconstriction in the small blood vessels of the upper dermis, which contributes to reducing redness and swelling.[8][12] The potency of this effect is often used as a surrogate marker for anti-inflammatory activity in preclinical assays.[16] The McKenzie-Stoughton vasoconstrictor assay is a standard laboratory method used to compare and predict the potencies of topical corticosteroids.[12][16] Hydrocortisone 17-butyrate demonstrates a pronounced skin-blanching effect in this assay, indicative of its significant topical activity.[4][17]

Effects on Collagen Synthesis

A known side effect of prolonged topical corticosteroid use is skin atrophy, which is linked to the inhibition of collagen synthesis.[18] Studies comparing hydrocortisone, hydrocortisone 17-butyrate, and betamethasone have quantified their effects on collagen propeptides. After one week of application, hydrocortisone 17-butyrate demonstrated a significant inhibitory effect on collagen synthesis, which was greater than that of unmodified hydrocortisone but comparable to that of betamethasone.[18][19]

| Agent | Mean % Decrease in PINP¹ | Mean % Decrease in PIIINP² |

| Hydrocortisone | ~35% | ~35% |

| Hydrocortisone 17-Butyrate | 63% | 55% |

| Betamethasone | 69% | 62% |

| Data from a study on healthy male volunteers after one week of treatment.[18] | ||

| ¹Aminoterminal propeptide of type I procollagen | ||

| ²Aminoterminal propeptide of type III procollagen |

Pharmacokinetics

The pharmacokinetic profile of hydrocortisone 17-butyrate is defined by its percutaneous absorption, metabolism, and clearance, which collectively contribute to its favorable benefit/risk ratio.[11]

Absorption

The extent of percutaneous absorption is influenced by several factors, including the integrity of the epidermal barrier, the vehicle formulation, the application site, and the use of occlusive dressings.[16][17] Inflammation and other skin diseases can increase absorption.[16] The lipophilic nature of the 17-butyrate ester enhances skin penetration compared to hydrocortisone. Despite this, absorption from intact skin into the systemic circulation is generally slow, with one study noting a half-life of absorption of approximately 25 hours in humans.[4]

Distribution and Metabolism

Once absorbed, hydrocortisone 17-butyrate is bound to plasma proteins to varying degrees.[16] It undergoes rapid and significant metabolism, primarily through hydrolysis by esterases in the plasma and liver, which is a key factor in its low systemic activity.[4][12] The primary metabolic pathway involves the hydrolysis of the ester bond, yielding hydrocortisone and butyric acid.[12][20] Studies have also shown that hydrocortisone 17-butyrate can undergo reversible isomerization to hydrocortisone 21-butyrate, which is then hydrolyzed to hydrocortisone.[20] This rapid metabolic degradation to the less potent hydrocortisone contributes to its weak systemic effects.

Excretion

Metabolites, primarily hydrocortisone, are excreted by the kidneys.[16] In rats, rapid clearance from plasma (t½ ≈ 0.5 hours) is achieved through selective concentration in the liver and, to a lesser extent, the kidneys.[4]

| Parameter | Value/Observation | Species |

| Plasma Half-life (Clearance) | ~0.5 hours | Rat[4] |

| Absorption Half-life (from skin) | ~25 hours | Human[4] |

| Primary Metabolic Route | Hydrolysis by esterases[4][12] | Human, Rat[4][12] |

| Primary Metabolite | Hydrocortisone[12][20] | N/A |

| Primary Excretion Route | Renal[16] | Human[16] |

Safety and Tolerability

Hydrocortisone 17-butyrate is generally well-tolerated when used as directed.[2] Its non-halogenated structure and rapid metabolism contribute to a low incidence of systemic side effects.[11]

Local Adverse Effects The most common adverse reactions are application site reactions, including burning, itching, irritation, and dryness.[16] Prolonged or inappropriate use can lead to local side effects common to all topical corticosteroids, such as:

-

Skin atrophy[2]

-

Striae (stretch marks)[16]

-

Telangiectasia

-

Perioral dermatitis[16]

-

Acneiform eruptions[16]

-

Hypopigmentation[16]

Systemic Adverse Effects Systemic absorption can be increased with the use of occlusive dressings, application to large surface areas, or on broken skin, potentially leading to systemic side effects.[12][17] The most significant systemic risk is reversible hypothalamic-pituitary-adrenal (HPA) axis suppression.[17] Pediatric patients are at a greater risk than adults due to higher skin surface-area-to-body-mass ratios.[17]

Experimental Protocols

Vasoconstrictor Assay (McKenzie-Stoughton Method) This in vivo assay is used to determine the topical potency of corticosteroids.

-

Subject Selection: Healthy volunteers with normal skin are enrolled.

-

Application: A standardized amount of the corticosteroid formulation (e.g., hydrocortisone 17-butyrate 0.1% cream) and a vehicle control are applied to small, marked areas on the flexor surface of the forearm.

-

Occlusion: The application sites are covered with an occlusive dressing for a set period (e.g., 6-16 hours).

-

Evaluation: After removal of the dressing and cleaning of the sites, the degree of skin blanching (vasoconstriction) is visually assessed by trained observers at specific time points.

-

Scoring: The intensity of pallor is graded on a scale (e.g., 0 to 4), and the scores are used to rank the potency of the test substance relative to comparators.[16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is Hydrocortisone Butyrate used for? [synapse.patsnap.com]

- 3. chemotechnique.se [chemotechnique.se]

- 4. Topical and systemic effects of hydrocortisone 17-butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrocortisone Butyrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Hydrocortisone Butyrate | C25H36O6 | CID 26133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. adooq.com [adooq.com]

- 8. What is the mechanism of Hydrocortisone Butyrate? [synapse.patsnap.com]

- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topical hydrocortisone 17-butyrate 21-propionate in the treatment of inflammatory skin diseases: pharmacological data, clinical efficacy, safety and calculation of the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assets.hpra.ie [assets.hpra.ie]

- 13. Hydrocortisone 17-butyrate: a new topical corticosteroid preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Corticosteroids class-dependently inhibit in vitro Th1- and Th2-type cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Pharmacological study on hydrocortisone 17-butyrate 21-propionate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

- 17. drugs.com [drugs.com]

- 18. Comparison of the effect of hydrocortisone, hydrocortisone-17-butyrate and betamethasone on collagen synthesis in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparison of the effect of hydrocortisone, hydrocortisone-17-butyrate and betamethasone on collagen synthesis in human skin in vivo. | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 20. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Locoid C, a combination topical therapy containing hydrocortisone (B1673445) butyrate (B1204436) and chlorquinaldol (B839), for the treatment of inflammatory dermatoses. The document synthesizes primary research findings on its mechanism of action, clinical efficacy, and outlines common experimental protocols relevant to the study of such dermatological agents.

Core Components and Mechanism of Action

This compound combines a non-fluorinated corticosteroid, hydrocortisone butyrate, with a broad-spectrum antimicrobial, chlorquinaldol.[1][2] This dual-action formulation is designed to address both the inflammatory and the frequently co-occurring infectious components of various skin disorders.

Hydrocortisone Butyrate: Anti-Inflammatory Pathway

Hydrocortisone butyrate is a synthetic corticosteroid that exerts potent anti-inflammatory, immunosuppressive, and vasoconstrictive effects.[3][4] Its primary mechanism involves the modulation of gene expression. Upon penetrating the skin, it binds to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on the DNA. This interaction leads to the upregulation of anti-inflammatory proteins and the suppression of pro-inflammatory signaling pathways.[3][5]

Key molecular actions include:

-

Inhibition of Pro-inflammatory Cytokines : It suppresses the production of interleukins (e.g., IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[3][5]

-

Suppression of Inflammatory Mediators : It inhibits the enzyme phospholipase A2, which blocks the release of arachidonic acid and the subsequent production of prostaglandins (B1171923) and leukotrienes.[3][4]

-

Immunosuppression : It can inhibit the proliferation and activation of T-lymphocytes.[3]

Chlorquinaldol: Antimicrobial and Anti-inflammatory Action

Chlorquinaldol is an antimicrobial agent with a broad spectrum of activity against various bacteria and fungi that can cause secondary infections in dermatoses.[6][7] In addition to its antimicrobial effects, it also exhibits anti-inflammatory properties, helping to reduce redness and swelling associated with infections.[6]

The primary antimicrobial mechanism of action for chlorquinaldol, similar to other hydroxyquinolines, is proposed to be aspecific metal chelation.[7][8] By binding to essential metal ions, it likely disrupts microbial DNA replication and other vital cellular processes, leading to cell death.[6] This non-specific mechanism makes the development of microbial resistance less likely.[7][8] Research has demonstrated its efficacy in preventing and eradicating biofilms of common skin pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[7][8]

Clinical Efficacy Data

Clinical trials have demonstrated that the combination of hydrocortisone butyrate and chlorquinaldol in this compound is an effective treatment for inflammatory dermatoses, particularly those with a secondary infection.

| Study | Condition | Patient Population | Comparator | Key Findings | Reference(s) |

| Meenan, F. O. (1988) | Secondarily Infected Eczema | 34 children (3 months to 14 years) | Tri-Adcortyl Cream® | Both treatments were highly effective, achieving a significant linear reduction in scores for all clinical parameters. No significant difference was found between the two treatments. | [2][9] |

| Gibson, E. O., et al. (1975) | Infected Dermatoses | 64 patients (including 22 children up to 10 years) | N/A | The combination was found to be of "substantial clinical value with a wide margin of proven clinical safety." | [10] |

| Addo, H., & Kelly, A. (1975) | Various skin conditions (face and neck) | 15 patients | N/A | Marked clinical improvement was observed in 12 of the 15 patients with short-term use of hydrocortisone butyrate 0.1%. | [11] |

Experimental Protocols & Methodologies

Detailed protocols from the specific historical studies on this compound are not fully available in the public domain. However, a generalized experimental protocol for a clinical trial evaluating a topical agent for inflammatory dermatoses can be constructed based on common methodologies seen in dermatological research.[12][13][14]

Generalized Phase 3 Clinical Trial Protocol

-

Study Design : A multicenter, randomized, double-blind, vehicle-controlled (or active-controlled) parallel-group study.

-

Patient Population :

-

Inclusion Criteria : Male or female subjects, aged (e.g., 2 years and older), with a clinical diagnosis of a specific inflammatory dermatosis (e.g., mild to moderate atopic dermatitis). A minimum Body Surface Area (BSA) involvement (e.g., >3%) and a score of 2 or 3 on an Investigator's Global Assessment (IGA) scale are typically required.[13]

-

Exclusion Criteria : Known hypersensitivity to study drug components, concurrent use of other topical or systemic corticosteroids, skin conditions that could interfere with assessment, pregnancy or lactation.

-

-

Treatment Regimen :

-

Outcome Measures :

-

Primary Efficacy Endpoint : The proportion of subjects achieving "treatment success" at the end of the treatment period, often defined as a score of 0 (clear) or 1 (almost clear) on the IGA scale.

-

Secondary Efficacy Endpoints : Change from baseline in pruritus scores (e.g., using a Visual Analog Scale), change in individual signs of dermatosis (erythema, induration, etc.), and patient-reported outcomes.

-

Safety Assessments : Monitoring and recording of all adverse events (AEs), with a focus on local skin reactions such as atrophy, striae, or irritation. Assessment of hypothalamic-pituitary-adrenal (HPA) axis suppression in a subset of patients, especially in pediatric populations, may be included.[16]

-

Conclusion

The combination of hydrocortisone butyrate and chlorquinaldol in this compound provides a rational therapeutic approach for inflammatory dermatoses, particularly those complicated by secondary microbial infections. The corticosteroid component effectively manages inflammation and pruritus through genomic pathways, while the antimicrobial component addresses bacterial and fungal pathogens with a low potential for resistance. Clinical evidence, though dated, supports its efficacy and safety in both adult and pediatric populations. Future research employing modern clinical trial methodologies could further delineate its therapeutic benefits and comparative effectiveness against newer agents.

References

- 1. [Assessment of a new combination drug (locoid-c) for the local treatment of inflammatory dermatoses in a dermatological practice (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A double-blind comparative study to compare the efficacy of this compound with Tri-Adcortyl in children with infected eczema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Hydrocortisone Butyrate? [synapse.patsnap.com]

- 4. What is Hydrocortisone Butyrate used for? [synapse.patsnap.com]

- 5. What is the mechanism of Hydrocortisone Probutate? [synapse.patsnap.com]

- 6. What is Chlorquinaldol used for? [synapse.patsnap.com]

- 7. Chlorquinaldol, a topical agent for skin and wound infections: anti-biofilm activity and biofilm-related antimicrobial cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chlorquinaldol, a topical agent for skin and wound infections: anti-biofilm activity and biofilm-related antimicrobial cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A double‐blind comparative study to compare the efficacy of this compound with Tri‐Adcortyl in children with infected eczema | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Short-term assessment of 0.1% hydrocortisone 17-butyrate ('Locoid') in the treatment of skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Strategies for using topical corticosteroids in children and adults with eczema - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

Hydrocortisone Butyrate's Impact on Cytokine Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate effects of hydrocortisone (B1673445) butyrate (B1204436) on cytokine expression profiles. As a moderately potent topical corticosteroid, hydrocortisone butyrate is a cornerstone in the treatment of various inflammatory skin conditions. Its therapeutic efficacy is intrinsically linked to its ability to modulate the complex network of cytokines that drive inflammatory responses. This document provides a comprehensive overview of its mechanism of action, quantitative effects on cytokine production, detailed experimental protocols for in vitro analysis, and visualizations of the key signaling pathways involved.

Mechanism of Action: A Multi-Faceted Approach to Inflammation Control

Hydrocortisone butyrate, like other corticosteroids, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon penetrating the cell membrane, it binds to the cytosolic GR, inducing a conformational change. This activated hydrocortisone butyrate-GR complex then translocates to the nucleus.[1][2]

Once in the nucleus, the complex modulates gene expression through two main pathways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. This leads to an increased production of anti-inflammatory proteins.

-

Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference, which does not always require direct DNA binding, leads to the downregulation of a wide array of pro-inflammatory genes, including those encoding for various cytokines.[1][2]

The net result of these actions is a potent suppression of the inflammatory cascade, leading to the alleviation of symptoms such as redness, swelling, and itching associated with inflammatory dermatoses.

Quantitative Effects on Cytokine Expression

Hydrocortisone butyrate has been demonstrated to inhibit the expression of a broad spectrum of pro-inflammatory cytokines in a dose-dependent manner. While specific IC50 values are not consistently reported across the literature, the available data indicates a significant reduction in the production of key cytokines involved in both innate and adaptive immunity.

Table 1: Effect of Hydrocortisone Butyrate on Pro-inflammatory Cytokine Expression

| Cytokine | Cell Type | Effect | Concentration Range | Reference |

| TNF-α | T-lymphocytes, Macrophages | Inhibition | 10⁻⁹ to 10⁻⁴ M | [1][2] |

| IL-1β | T-lymphocytes | Inhibition | 10⁻⁹ to 10⁻⁴ M | [1] |

| IL-2 | T-lymphocytes | Inhibition | 10⁻⁹ to 10⁻⁴ M | [1] |

| IL-6 | T-lymphocytes | Inhibition | 10⁻⁹ to 10⁻⁴ M | [1] |

| IFN-γ (Th1) | T-lymphocytes | Inhibition | 10⁻⁹ to 10⁻⁴ M | [1] |

| IL-4 (Th2) | T-lymphocytes | Inhibition (at higher doses) | >10⁻⁹ M | [1] |

| IL-4 (Th2) | T-lymphocytes | Stimulation (at lowest doses) | 10⁻⁹ M | [1] |

Note: The data presented is a summary of qualitative and dose-range effects reported in the literature. Specific quantitative data with IC50 values or percentage inhibition at various concentrations for hydrocortisone butyrate is limited in publicly available research.

Signaling Pathways

The modulation of cytokine expression by hydrocortisone butyrate is orchestrated through its influence on key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the effects of hydrocortisone butyrate on cytokine expression.

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate PBMCs from whole blood for subsequent in vitro stimulation and treatment.

Materials:

-

Whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phytohemagglutinin (PHA)

Protocol:

-

Dilute the whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, avoiding mixing of the layers.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Following centrifugation, four layers will be visible. Carefully aspirate the "buffy coat" layer containing the PBMCs.

-

Wash the isolated PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer.

-

Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Stimulate the cells with PHA (e.g., 5 µg/mL) to induce cytokine production.

Hydrocortisone Butyrate Treatment and Sample Collection

Objective: To treat stimulated PBMCs with varying concentrations of hydrocortisone butyrate and collect samples for analysis.

Protocol:

-

Immediately after stimulation with PHA, add hydrocortisone butyrate to the cell cultures at a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Include a vehicle control (e.g., DMSO).

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for a predetermined time (e.g., 24, 48, or 72 hours).

-

After incubation, centrifuge the plates at 300 x g for 5 minutes.

-

Carefully collect the cell culture supernatants for cytokine protein analysis by ELISA and store at -80°C.

-

Lyse the remaining cells for RNA extraction and subsequent qPCR analysis of cytokine gene expression.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To quantify the concentration of specific cytokines in the cell culture supernatants.

Materials:

-

Commercially available ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

-

Cell culture supernatants

-

Wash buffer

-

Detection antibody

-

Substrate solution

-

Stop solution

-

Microplate reader

Protocol (General):

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with a blocking buffer for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.

-

Wash the plate five times.

-

Add the TMB substrate solution and incubate in the dark until a color change is observed.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression

Objective: To quantify the relative expression levels of cytokine mRNA.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target cytokines and a housekeeping gene (e.g., GAPDH, β-actin)

Protocol:

-

RNA Extraction: Extract total RNA from the lysed cells using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.

-

Thermal Cycling: Perform the qPCR using a real-time PCR system with a typical thermal profile:

-

Initial denaturation (e.g., 95°C for 10 minutes)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing/Extension (e.g., 60°C for 1 minute)

-

-

Melt curve analysis (for SYBR Green)

-

-

Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Conclusion

Hydrocortisone butyrate is a potent modulator of cytokine expression, exerting its anti-inflammatory effects through the glucocorticoid receptor signaling pathway. Its ability to suppress a wide range of pro-inflammatory cytokines underscores its clinical efficacy in treating inflammatory skin diseases. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the nuanced effects of hydrocortisone butyrate and other corticosteroids on cytokine profiles, contributing to the development of more targeted and effective anti-inflammatory therapies. The provided visualizations offer a clear understanding of the molecular mechanisms at play, serving as a valuable resource for both research and educational purposes.

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

Chlorquinaldol's Anti-Biofilm Activity: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the initial studies on the anti-biofilm activity of chlorquinaldol (B839), a topical antimicrobial agent. The document is intended for researchers, scientists, and drug development professionals interested in the potential of chlorquinaldol as a therapeutic agent against biofilm-associated infections.

Executive Summary

Biofilm formation is a critical factor in the persistence of chronic infections, contributing to increased antimicrobial resistance and treatment failures. Initial research has highlighted the potential of chlorquinaldol, a hydroxyquinoline derivative, to both prevent the formation of and eradicate established biofilms of clinically relevant pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The primary mechanism of its anti-biofilm action is proposed to be its activity as a metal chelator. This guide summarizes the key quantitative data, experimental protocols, and proposed mechanisms from foundational studies.

Quantitative Data on Anti-Biofilm Efficacy

The anti-biofilm activity of chlorquinaldol has been evaluated against both Gram-positive and Gram-negative bacteria. The following tables summarize the percentage reduction in biofilm formation and the effect on pre-formed biofilms at sub-inhibitory concentrations (1/2 and 1/4 of the Minimum Inhibitory Concentration, MIC).

Table 1: Efficacy of Chlorquinaldol in Preventing Biofilm Formation

| Organism | Strain Type | Concentration (vs. MIC) | Biofilm Reduction (%) |

| S. aureus | Methicillin-Susceptible (MSSA) | 1/2 MIC | Significant |

| Methicillin-Resistant (MRSA) | 1/2 MIC | Limited | |

| MSSA | 1/4 MIC | Significant | |

| MRSA | 1/4 MIC | Limited | |

| P. aeruginosa | Carbapenem-Susceptible | 1/2 MIC | Not specified as significant |

| Carbapenem-Resistant | 1/2 MIC | Not specified as significant | |

| Carbapenem-Susceptible | 1/4 MIC | Not specified as significant | |

| Carbapenem-Resistant | 1/4 MIC | Not specified as significant |

Data extracted from crystal violet assays.[1][2][3]

Table 2: Efficacy of Chlorquinaldol on Pre-formed Biofilms

| Organism | Strain Type | Concentration (vs. MIC) | Biofilm Reduction (%) |

| S. aureus | Methicillin-Susceptible (MSSA) | 1/2 MIC | Significant |

| Methicillin-Resistant (MRSA) | 1/2 MIC | Significant difference in activity compared to MSSA | |

| MSSA | 1/4 MIC | Significant | |

| MRSA | 1/4 MIC | Significant difference in activity compared to MSSA | |

| P. aeruginosa | Carbapenem-Susceptible | 1/2 MIC | High efficacy |

| Carbapenem-Resistant | 1/2 MIC | Less effective than against susceptible strains | |

| Carbapenem-Susceptible | 1/4 MIC | High efficacy | |

| Carbapenem-Resistant | 1/4 MIC | Less effective than against susceptible strains |

Data extracted from crystal violet assays.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies on chlorquinaldol's anti-biofilm activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of chlorquinaldol is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

A serial two-fold dilution of chlorquinaldol is prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension (e.g., 1.5 x 10⁸ CFU/mL).

-

The plates are incubated at 37°C for 24 hours.

-

The MIC is recorded as the lowest concentration of chlorquinaldol that inhibits visible bacterial growth.[1]

Biofilm Formation Prevention Assay

This assay assesses the ability of chlorquinaldol to prevent the initial formation of biofilms.[1][2]

-

Overnight bacterial cultures are diluted to an optical density equivalent to 0.5 McFarland standards (approximately 1.5 x 10⁸ CFU/mL).[2]

-

20 µL of the bacterial suspension is added to wells of a sterile 96-well polystyrene microtiter plate containing 180 µL of Brain Heart Infusion (BHI) broth.[2]

-

Sub-inhibitory concentrations of chlorquinaldol (e.g., 1/2 MIC and 1/4 MIC) are added to the wells.[2]

-

The plates are incubated for 72 hours at 37°C to allow for biofilm formation.[2]

-

After incubation, the broth containing non-adherent bacteria is removed.

-

The remaining biofilm is quantified using the crystal violet assay.

Assay for Eradication of Pre-formed Biofilms

This method evaluates the efficacy of chlorquinaldol in disrupting established biofilms.

-

Biofilms are grown in 96-well plates as described in the prevention assay (steps 1-4) without the addition of chlorquinaldol.

-

After 72 hours of growth, the culture medium is removed, and the biofilms are gently washed to remove planktonic bacteria.

-

Fresh BHI broth containing sub-inhibitory concentrations of chlorquinaldol is added to the wells.

-

The plates are incubated for a further 24 hours at 37°C.

-

The effect on the pre-formed biofilm is then quantified using the crystal violet assay.

Quantification of Biofilm Biomass (Crystal Violet Assay)

The crystal violet assay is a common method for quantifying the total biomass of a biofilm.[1]

-

The wells of the microtiter plate containing biofilms are washed with saline to remove non-adherent cells.

-

The biofilms are fixed, for example, with methanol (B129727) for 15 minutes.[4]

-

The plate is air-dried.[4]

-

The biofilms are stained with a 0.02% crystal violet solution for 5 minutes.[4]

-

Excess stain is removed by washing with deionized water.[4]

-

The bound crystal violet is solubilized, typically with 33% acetic acid or ethanol.

-

The absorbance is measured using a spectrophotometer at a wavelength of 595 nm. The absorbance value is proportional to the biofilm biomass.

Visualization of Biofilms (Confocal Laser Scanning Microscopy)

Confocal laser scanning microscopy (CLSM) is employed to visualize the three-dimensional structure of the biofilm and to assess cell viability within the biofilm.[1]

-

Biofilms are grown on suitable surfaces (e.g., glass coverslips) in the presence or absence of chlorquinaldol.

-

The biofilms are stained with fluorescent dyes, such as SYTO 9 and propidium (B1200493) iodide, which differentiate between live and dead cells.

-

The stained biofilms are then visualized using a confocal microscope.

-

Image analysis software can be used to reconstruct 3D images and quantify biofilm parameters.

Proposed Mechanism of Action and Signaling Pathways

The anti-biofilm activity of chlorquinaldol is believed to stem from its broader antimicrobial mechanisms. As a member of the hydroxyquinoline class of compounds, its primary mode of action is proposed to be aspecific metal chelation.[1][5][6] Additionally, other mechanisms such as interference with nucleic acid synthesis and disruption of the cell membrane have been suggested for quinoline (B57606) derivatives.[6]

Aspecific Metal Chelation

Caption: Proposed mechanism of chlorquinaldol via aspecific metal chelation.

Experimental Workflow for Anti-Biofilm Activity Screening

Caption: General experimental workflow for assessing anti-biofilm activity.

Conclusion

Initial studies provide compelling evidence for the anti-biofilm properties of chlorquinaldol against key bacterial pathogens. Its efficacy in both preventing biofilm formation and disrupting established biofilms suggests its potential as a valuable agent in the management of biofilm-related infections, particularly in topical applications. The proposed mechanism of aspecific metal chelation offers a broad-spectrum activity that may be less prone to the development of resistance. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its clinical utility in various formulations and infection models.

References

- 1. researchgate.net [researchgate.net]

- 2. Chlorquinaldol, a topical agent for skin and wound infections: anti-biofilm activity and biofilm-related antimicrobial cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chlorquinaldol, a topical agent for skin and wound infections: anti-biofilm activity and biofilm-related antimicrobial cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Chlorquinaldol? [synapse.patsnap.com]

The Immunosuppressive Effects of Hydrocortisone Butyrate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Hydrocortisone (B1673445) 17-butyrate (HCB) is a mid-potency, non-halogenated topical corticosteroid utilized for its anti-inflammatory and immunosuppressive properties in the treatment of various dermatological conditions.[1] This technical guide provides an in-depth exploration of the core mechanisms underlying the immunosuppressive effects of HCB. It details the molecular signaling pathways, summarizes quantitative data on its impact on T-cell proliferation and cytokine production, and furnishes detailed experimental protocols for key in vitro assays. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of immunomodulatory therapeutics.

Molecular Mechanism of Immunosuppression

The immunosuppressive and anti-inflammatory actions of hydrocortisone butyrate (B1204436), like other glucocorticoids, are primarily mediated through its interaction with the cytosolic glucocorticoid receptor (GR).[2][3] Upon binding, the HCB-GR complex undergoes a conformational change, translocates to the nucleus, and modulates the expression of a wide array of genes through two principal mechanisms: transactivation and transrepression.[2]

-

Transactivation: The HCB-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically leads to the increased transcription of anti-inflammatory proteins, such as lipocortin-1 (annexin-1). Lipocortin-1 inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][4]

-

Transrepression: A crucial component of HCB's immunosuppressive effect is its ability to repress the activity of pro-inflammatory transcription factors without direct DNA binding. The HCB-GR complex can physically interact with and inhibit key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][6] These transcription factors are pivotal in the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. By preventing their transcriptional activity, HCB effectively dampens the inflammatory cascade.[3][5]

The following diagram illustrates the generalized signaling pathway of hydrocortisone butyrate leading to immunosuppression.

Quantitative Data on Immunosuppressive Effects

The immunosuppressive activity of hydrocortisone butyrate has been quantified through various in vitro assays, primarily focusing on its effects on T-lymphocyte proliferation and cytokine synthesis.

Effect on T-Cell Proliferation

Table 1: Comparative Anti-proliferative Effect of Topical Corticosteroids on HaCaT Cells

| Corticosteroid | Relative Anti-proliferative Potency (at 10⁻⁴ M) |

|---|---|

| Betamethasone-dipropionate | Most Potent |

| Desonide | ↓ |

| Betamethasone-valerate | ↓ |

| Hydrocortisone-base | ↓ |

| Clobetasol-propionate | ↓ |

| Hydrocortisone-butyrate | Least Potent |

Source: Adapted from a study on HaCaT keratinocytes.[7]

Effect on Cytokine Production

Hydrocortisone butyrate exhibits a dose-dependent inhibition of key cytokines involved in both Th1 and Th2 immune responses. Studies on T-lymphocytes have shown that HCB can significantly reduce the production of Interferon-gamma (IFN-γ), a hallmark Th1 cytokine, and Interleukin-4 (IL-4), a key Th2 cytokine.[8] It also inhibits the production of Interleukin-2 (B1167480) (IL-2), a critical growth factor for T-cells.[8][9]

Table 2: Dose-Dependent Inhibition of T-Cell Cytokine Production by Hydrocortisone Butyrate

| Concentration (M) | Effect on IFN-γ Production | Effect on IL-4 Production |

|---|---|---|

| 10⁻⁹ to 10⁻⁴ | Dose-dependent inhibition | Dose-dependent inhibition |

| Low Doses (e.g., 10⁻⁹ M) | Not specified | Stimulatory effect observed |

Source: Data from in vitro studies on T-lymphocytes.[8]

Key Experimental Protocols

The following sections provide detailed methodologies for common in vitro assays used to evaluate the immunosuppressive effects of corticosteroids like hydrocortisone butyrate.

T-Lymphocyte Proliferation Assay (MTT Method)

This assay measures the metabolic activity of proliferating cells as an indicator of cell viability and proliferation.

Objective: To determine the effect of hydrocortisone butyrate on the proliferation of mitogen-stimulated T-lymphocytes.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors.

-

RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

Phytohemagglutinin (PHA) or other suitable mitogen.

-

Hydrocortisone butyrate stock solution (dissolved in DMSO, then diluted in culture medium).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer.

-

96-well flat-bottom culture plates.

-

CO₂ incubator (37°C, 5% CO₂).

-

Microplate reader (570 nm).

Procedure:

-

Cell Plating: Seed PBMCs into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[10]

-

Treatment: Add 50 µL of hydrocortisone butyrate at various final concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M) to the respective wells. Include vehicle control (DMSO) wells.

-

Stimulation: Add 50 µL of PHA (final concentration, e.g., 10 µg/mL) to all wells except for the unstimulated controls.[10]

-

Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.[10]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

-

Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]

-

Measurement: Read the absorbance at 490-570 nm using a microplate reader.

-

Analysis: Calculate the percentage of proliferation inhibition relative to the mitogen-stimulated, vehicle-treated control wells.

The workflow for this experimental protocol is visualized below.

Cytokine Measurement (ELISA Method)

This protocol outlines a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying cytokine levels in cell culture supernatants.

Objective: To measure the concentration of specific cytokines (e.g., IFN-γ, IL-4) in the supernatant of T-lymphocyte cultures treated with hydrocortisone butyrate.

Materials:

-

Supernatants from T-lymphocyte cultures (from the proliferation assay).

-

ELISA plate (96-well, high protein-binding).

-

Capture antibody (specific to the cytokine of interest).

-

Detection antibody (biotinylated, specific to the cytokine).

-

Recombinant cytokine standard.

-

Assay diluent (e.g., PBS with 10% FBS).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Streptavidin-HRP conjugate.

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.

-

Stop solution (e.g., 2N H₂SO₄).

-

Microplate reader (450 nm).

Procedure:

-

Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[1]

-

Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[11]

-

Standard and Sample Incubation: Wash the plate. Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of standards and culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[2]

-

Detection Antibody Incubation: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[1]

-

Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature.[11]

-

Color Development: Wash the plate. Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (approx. 15-30 minutes).

-

Stopping Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm.

-

Analysis: Generate a standard curve by plotting the absorbance versus the known concentrations of the cytokine standards. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

Conclusion

Hydrocortisone butyrate exerts its immunosuppressive effects through a well-defined molecular pathway centered on the glucocorticoid receptor. Its primary mechanisms involve the nuclear translocation of the HCB-GR complex, leading to the transrepression of pro-inflammatory transcription factors NF-κB and AP-1, and the transactivation of anti-inflammatory genes. In vitro evidence confirms its ability to inhibit T-cell proliferation and suppress the production of key Th1 and Th2 cytokines in a dose-dependent manner. The experimental protocols detailed herein provide a framework for the continued investigation and quantitative assessment of these immunosuppressive properties, aiding in the development and comparative analysis of immunomodulatory compounds.

References

- 1. The influence of prednisolone on the recirculation of peripheral blood lymphocytes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrocortisone abrogates proliferation of T cells in autologous mixed lymphocyte reaction by rendering the interleukin-2 Producer T cells unresponsive to interleukin-1 and unable to synthesize the T-cell growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrocortisone Butyrate | C25H36O6 | CID 26133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanisms of corticosteroid action on lymphocyte subpopulations. II. Differential effects of in vivo hydrocortisone, prednisone and dexamethasone on in vitro expression of lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of corticosteroid action on lymphocyte subpopulations. II. Differential effects of in vivo hydrocortisone, prednisone and dexamethasone on in vitro expression of lymphocyte function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of the inhibition by glucocorticosteroids and cyclosporin A of mitogen-stimulated human lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation by corticosteroids of Th1 and Th2 cytokine production in human CD4+ effector T cells generated from CD45RO- and CD45RO+ subsets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Corticosteroids class-dependently inhibit in vitro Th1- and Th2-type cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of glucocorticosteroids. Inhibition of T cell proliferation and interleukin 2 production by hydrocortisone is reversed by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Hydrocortisone Butyrate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction